Product packaging for 1-(3-Bromophenethyl)piperidin-4-ol(Cat. No.:)

1-(3-Bromophenethyl)piperidin-4-ol

Cat. No.: B12074456
M. Wt: 284.19 g/mol
InChI Key: SAEXLXXGFMVVMR-UHFFFAOYSA-N
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Description

Contextualization within Phenethylpiperidine Chemical Space

The phenethylpiperidine scaffold is a core structure in many biologically active compounds. This framework consists of a piperidine (B6355638) ring attached to a phenethyl group. The versatility of this scaffold allows for a wide range of chemical modifications at various positions on both the piperidine and the phenyl rings.

1-(3-Bromophenethyl)piperidin-4-ol is a specific example within this chemical space, characterized by:

A bromine atom at the meta-position (position 3) of the phenyl ring.

A hydroxyl group at the 4-position of the piperidine ring.

The substitution pattern of this compound makes it a valuable intermediate. The bromine atom can be replaced through various cross-coupling reactions, allowing for the introduction of diverse functional groups. The hydroxyl group can also be a site for further chemical transformations.

Rationale for Academic Investigation of this compound

The primary interest in this compound stems from its utility as a precursor in organic synthesis. The presence of both a reactive bromine atom and a modifiable hydroxyl group makes it a versatile starting material for creating a library of new compounds. These new molecules can then be studied for their potential biological activities.

Substituted piperidines are explored for their pharmacological properties. evitachem.com The investigation of derivatives of this compound can contribute to structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity, which is crucial for the development of new therapeutic agents.

Historical Overview of Related Chemical Scaffolds and Methodologies in Research

The study of piperidine-containing compounds has a long history in medicinal chemistry. mdpi.com The piperidine ring is a common motif found in numerous natural products and synthetic drugs.

The phenethylpiperidine scaffold, in particular, gained significant attention with the synthesis of fentanyl in the 1960s. wikipedia.org Fentanyl and its analogs are potent synthetic opioids, and their synthesis often involves the use of N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) as key intermediates. wikipedia.orgcaymanchem.com Research into these compounds has led to the development of various synthetic methodologies, including reductive amination and acylation, to produce a wide array of derivatives. wikipedia.org

The development of synthetic routes to access substituted piperidines has been an active area of research. mdpi.com Various methods, such as catalytic hydrogenation of pyridinium (B92312) salts and intramolecular cyclization reactions, have been developed to synthesize these important heterocyclic compounds. mdpi.com The ongoing research in this area aims to develop more efficient and greener synthetic methods for producing piperidine derivatives for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18BrNO B12074456 1-(3-Bromophenethyl)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

1-[2-(3-bromophenyl)ethyl]piperidin-4-ol

InChI

InChI=1S/C13H18BrNO/c14-12-3-1-2-11(10-12)4-7-15-8-5-13(16)6-9-15/h1-3,10,13,16H,4-9H2

InChI Key

SAEXLXXGFMVVMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCC2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 3 Bromophenethyl Piperidin 4 Ol

Retrosynthetic Analysis of the 1-(3-Bromophenethyl)piperidin-4-ol Scaffold

A retrosynthetic approach to this compound reveals two primary disconnection points, leading to two main synthetic strategies. The most logical disconnection is at the C-N bond of the piperidine (B6355638) ring, which separates the molecule into two key synthons: a 3-bromophenethyl electrophile and a piperidin-4-ol nucleophile. This approach is the foundation for N-alkylation strategies.

A second, less common, disconnection can be envisioned within the piperidine ring itself, suggesting a construction of the heterocyclic ring with the 3-bromophenethyl substituent already in place. This forms the basis for reductive amination pathways.

Precursor Synthesis and Functional Group Interconversions for Bromophenethyl and Piperidin-4-ol Moieties

The successful synthesis of the target compound relies on the efficient preparation of its constituent parts.

Synthesis of Brominated Phenethyl Building Blocks

The 3-bromophenethyl moiety is typically introduced using an appropriate electrophile, such as 1-bromo-2-(3-bromophenyl)ethane. The synthesis of this key intermediate can be achieved through various methods. One common route involves the bromination of 3'-bromoacetophenone.

Alternatively, 3-phenylpropanol can be converted to 1-bromo-3-phenylpropane. chemicalbook.com For instance, the reaction of the NALG sulfonyl ester of 3-phenyl propanol (B110389) with lithium bromide in refluxing acetone (B3395972) yields 3-phenylpropylbromide in high yield. chemicalbook.com

Another approach involves the synthesis of (3-bromopropyl)triphenylphosphonium bromide, which can be prepared by microwave irradiation of 1,3-dibromopropane (B121459) with triphenylphosphine. bas.bg

Preparation of Piperidin-4-ol Core Intermediates

Piperidin-4-ol is a commercially available compound but can also be synthesized through various laboratory methods. rsc.org One common laboratory synthesis involves the reduction of 4-piperidone (B1582916). For instance, 4-piperidone hydrochloride hydrate (B1144303) can be treated with a base like liquid ammonia, followed by extraction and reduction with sodium borohydride (B1222165) to yield piperidin-4-ol. google.com Another approach involves the catalytic hydrogenation of pyridine (B92270) derivatives. dtic.mil

For certain applications, the nitrogen of piperidin-4-ol may be protected, for example as an N-Boc derivative, to prevent side reactions during subsequent synthetic steps. google.com

Direct Synthesis Approaches to this compound

The direct construction of the target molecule can be achieved through two primary strategies: N-alkylation and reductive amination.

N-Alkylation Strategies for Piperidine Nitrogen

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of piperidin-4-ol with a suitable 3-bromophenethyl halide. Current time information in NA. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the piperidine ring acts as the nucleophile.

The reaction is typically carried out by stirring piperidin-4-ol with a 3-bromophenethyl halide, such as 1-bromo-2-(3-bromophenyl)ethane, in a suitable solvent. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net The addition of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrobromic acid formed during the reaction and drive the equilibrium towards the product. researchgate.net

Recent advancements in N-alkylation methods include the use of copper metallaphotoredox catalysis, which allows for the coupling of a wide range of N-nucleophiles with alkyl bromides under mild conditions. princeton.edu

Reductive Amination Pathways to the Piperidine Ring

Reductive amination offers an alternative route to this compound. researchgate.netlibretexts.orgyoutube.com This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com In the context of synthesizing the target molecule, this could involve the reaction of 3-bromophenylacetaldehyde with a pre-formed amino alcohol precursor to the piperidin-4-ol ring, followed by an intramolecular cyclization and reduction.

A more common reductive amination approach involves the reaction of 4-piperidone with 3-bromophenethylamine (B1277633) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to form the desired N-substituted piperidine. libretexts.org

Multicomponent Reaction Strategies for Piperidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like piperidines in a single step from three or more starting materials. taylorfrancis.com These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of functionalized piperidines, MCRs can involve the condensation of aldehydes, amines, and a third component, such as an acetoacetic ester, often facilitated by a catalyst. taylorfrancis.com For instance, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl2·8H2O to yield highly functionalized piperidine derivatives. taylorfrancis.com

While a direct multicomponent synthesis of this compound is not explicitly detailed in the provided results, the principles of MCRs can be applied. A hypothetical MCR approach could involve the reaction of 3-bromophenethylamine, a suitable four-carbon aldehyde equivalent, and a source of the 4-hydroxyl group. The development of new MCRs remains an active area of research, with the potential for creating novel and efficient routes to piperidine-containing compounds. taylorfrancis.com

A notable example of a multicomponent approach to a related piperidone structure involves the Yb(OTf)3 and AgOTf co-catalyzed one-pot synthesis of trimethyl 3,5,5-piperidonetriscarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com This reaction proceeds through a domino sequence involving Mannich reaction, Hoffmann elimination, Michael addition, and intramolecular aminolysis to construct the six-membered piperidone ring. tandfonline.com Such strategies highlight the potential of MCRs to assemble complex piperidine cores that can be further elaborated to target molecules like this compound.

Catalyst/ReagentReactantsProduct TypeReference
Tetrabutylammonium tribromide (TBATB)Aromatic aldehydes, amines, acetoacetic estersHighly functionalized piperidines taylorfrancis.com
ZrOCl2·8H2OAromatic aldehydes, amines, acetoacetic estersFunctionalized piperidine scaffolds taylorfrancis.com
Yb(OTf)3 / AgOTfDimethyl malonate, formaldehyde O-benzyl oximeTrimethyl 3,5,5-piperidonetriscarboxylate tandfonline.com

Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound, which contains a stereocenter at the C4 position of the piperidine ring, requires stereoselective methods. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, which is crucial for its biological activity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. One established method involves the use of a chiral auxiliary, such as an enantiopure α-phenylethylamine, to induce asymmetry in a Michael addition reaction, a key step in forming the piperidine ring. ucl.ac.uk This approach can produce enantiopure adducts with high enantiomeric excess (ee). ucl.ac.uk The auxiliary can be subsequently removed, typically by catalytic hydrogenation, to yield the desired chiral product. ucl.ac.uk While a specific application to this compound is not detailed, this strategy represents a viable route to its chiral synthesis.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis. frontiersin.orgnih.gov Various catalytic systems have been developed for the asymmetric synthesis of piperidines. frontiersin.orgnih.gov

For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives have been used to create enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to piperidines. snnu.edu.cn Another approach involves the use of chiral phosphoric acid catalysts to promote intramolecular asymmetric aza-Michael cyclizations. rsc.org Biocatalysis, using enzymes like imine reductases (IREDs) and amine oxidases, also presents a powerful tool for the stereoselective synthesis of chiral piperidines. nih.govacs.org These enzymatic cascades can convert prochiral starting materials into highly enantioenriched products under mild conditions. nih.govacs.org

Catalytic SystemReaction TypeProduct TypeReference
Rhodium-catalystAsymmetric reductive Heck reactionEnantioenriched 3-substituted tetrahydropyridines snnu.edu.cn
Chiral phosphoric acidIntramolecular asymmetric aza-Michael cyclization3-Spiropiperidines rsc.org
Imine reductase (IRED) / Amine oxidaseChemo-enzymatic dearomatizationStereo-enriched 3- and 3,4-disubstituted piperidines nih.gov

Diastereoselective synthesis aims to control the formation of one diastereomer over another when multiple stereocenters are created in a single reaction. In the context of piperidine synthesis, radical cyclization reactions have been shown to exhibit diastereoselectivity. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride typically affords trans-piperidines with diastereomeric ratios ranging from 3:1 to 6:1. nih.govacs.org Interestingly, the use of tris(trimethylsilyl)silane (B43935) as the radical mediator can significantly enhance this diastereoselectivity, in some cases up to 99:1. nih.govacs.org This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.govacs.org

Another strategy for achieving diastereoselective control is through a robust reductive amination/aza-Michael reaction sequence. This approach has been used for the de novo synthesis of N-(hetero)aryl piperidines and has shown high diastereoselectivity, which can be further enhanced by the presence of water. acs.org

ReactionReagent/ConditionDiastereomeric Ratio (trans:cis)Reference
Radical CyclizationTributyltin hydride3:1 to 6:1 nih.govacs.org
Radical CyclizationTris(trimethylsilyl)silaneUp to 99:1 nih.govacs.org
Reductive Amination/Aza-MichaelWater-enhancedHigh diastereoselectivity acs.org

Novel Methodologies and Green Chemistry Principles in the Synthesis of N-Phenethylpiperidines

Recent advancements in the synthesis of N-phenethylpiperidines have focused on developing more efficient, cost-effective, and environmentally friendly methods. Green chemistry principles, such as the use of biocatalysis and flow chemistry, are increasingly being incorporated into synthetic routes. news-medical.netrsc.org

A novel two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net This method avoids the need for protecting groups and expensive precious metal catalysts. news-medical.net Flow electrochemistry offers another green approach, enabling the efficient and scalable synthesis of piperidine derivatives without the need for chemical oxidizing agents. nih.gov For example, the anodic α-methoxylation of N-formylpiperidine can be conveniently achieved in an undivided electrochemical flow cell. nih.gov

Biocatalysis is also at the forefront of green synthetic methodologies. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes, has been demonstrated for the biocatalytic synthesis of piperidines via multicomponent reactions. rsc.org This approach allows for the reuse of the catalyst for multiple cycles, significantly improving the sustainability of the process. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Bromophenethyl Piperidin 4 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 1-(3-bromophenethyl)piperidin-4-ol (C13H18BrNO), HRMS provides an exact mass measurement, which can be compared to the theoretical calculated mass to confirm the elemental composition. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC13H18BrNO
Theoretical Mass283.0623 g/mol
Observed Mass (M+H)+Data not publicly available
Mass Accuracy (ppm)Data not publicly available

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution and the solid state. A variety of NMR experiments are employed to probe the connectivity and spatial relationships of atoms within this compound.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure. rsc.orgsdsu.eduslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would show correlations between adjacent protons in the piperidine (B6355638) ring and the phenethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). rsc.orgsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule, such as linking the phenethyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. rsc.orgresearchgate.net This provides valuable information about the conformation and stereochemistry of the molecule.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentExpected Correlations
COSY - Correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-5 with H-6). - Correlations between the ethyl protons of the phenethyl group.
HSQC - Each proton signal will correlate to its directly attached carbon signal.
HMBC - Protons on the ethyl group will show correlations to the carbons of the bromophenyl ring and the piperidine ring. - Protons on the piperidine ring will show correlations to adjacent carbons and the carbons of the phenethyl group.
NOESY - Spatial correlations between protons on the piperidine ring, which can help determine the chair conformation. - Correlations between the phenethyl protons and nearby piperidine protons.

Note: Specific experimental 2D NMR data for this exact compound is not widely published. The table represents expected correlations based on its known structure.

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. ox.ac.ukresearchgate.net This technique is highly accurate and precise, as the signal intensity is directly proportional to the number of nuclei. researchgate.net For this compound, qNMR can be used to assess the purity of a synthesized batch or to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time. researchgate.net

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties, and ssNMR can distinguish between them. It can also provide information on the conformation of the molecule in the solid state, which may differ from its conformation in solution. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.infomdpi.com The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of the functional groups present in the molecule. docbrown.info

For this compound, these techniques can confirm the presence of key functional groups:

O-H stretch : A broad absorption in the IR spectrum around 3300 cm⁻¹ would indicate the presence of the hydroxyl group. nih.gov

C-H stretch : Absorptions in the range of 2850-3000 cm⁻¹ are characteristic of C-H bonds in the aliphatic piperidine ring and the aromatic ring. nih.gov

C-N stretch : A signal in the region of 1000-1250 cm⁻¹ would be indicative of the C-N bond in the piperidine ring.

C-Br stretch : A peak in the lower frequency region (typically 500-600 cm⁻¹) would confirm the presence of the bromo-substituent.

Aromatic C=C stretch : Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Table 3: Characteristic IR and Raman Frequencies for this compound

Functional GroupTypical Wavenumber (cm⁻¹)Technique
O-H (alcohol)3200-3600 (broad)IR
N-H (secondary amine salt)Not applicable
C-H (aromatic)3000-3100IR, Raman
C-H (aliphatic)2850-2960IR, Raman
C=C (aromatic)1450-1600IR, Raman
C-O (alcohol)1050-1200IR
C-N (amine)1000-1250IR
C-Br500-600IR, Raman

Note: The exact positions of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Absolute Configuration and Conformational Analysis in the Solid State

Chromatographic Techniques for Separation, Purity Assessment, and Component Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Chromatography in the comprehensive analysis of this compound.

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds like this compound. The development of a robust HPLC method is critical for routine quality control.

Method Development:

A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for piperidine derivatives. nih.gov The development process involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

For a compound like this compound, which possesses a UV chromophore due to the bromophenyl group, UV detection is suitable. nih.gov However, for related compounds lacking a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.net In some cases, pre-column derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be utilized to enhance detection at low levels. jocpr.com

A typical starting point for method development would involve a C18 column, as these are widely applicable for the separation of a broad range of pharmaceutical compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the elution of all components, from polar starting materials to non-polar impurities, within a reasonable timeframe. nih.gov

Validation:

Once an optimal method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table outlines a hypothetical set of parameters for a validated HPLC method for this compound, based on methods for similar piperidine derivatives. nih.govnih.govresearchgate.net

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL

This validated HPLC method would then be suitable for the routine analysis of this compound in a quality control setting, ensuring the purity and consistency of the intermediate.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound intermediate. These impurities can arise from starting materials, by-products of the synthesis, or residual solvents.

Analysis of Volatile Impurities:

The synthesis of piperidine derivatives can involve various reagents and solvents that may persist as impurities in the final product. google.com GC-MS, with its high separation efficiency and sensitive detection, is ideal for identifying these trace components. A common approach involves dissolving the sample in a suitable solvent and injecting it into the GC-MS system. The components are separated based on their boiling points and polarity in the gas chromatograph and then detected and identified by the mass spectrometer.

Potential volatile impurities that could be monitored in the production of this compound include:

Residual Solvents: Such as toluene, tetrahydrofuran (B95107) (THF), or ethanol, which may be used during the synthesis and purification steps.

Starting Materials: Unreacted precursors like 3-bromophenethylamine (B1277633) or 4-piperidone (B1582916) could potentially be carried through the process.

By-products: Side reactions can lead to the formation of volatile by-products.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification of unknown impurities by comparison with spectral libraries.

Impurity Profiling:

GC-MS is also instrumental in creating an impurity profile of the synthetic process. By analyzing batches of this compound, a characteristic fingerprint of impurities can be established. researchgate.nettno.nl This profile can be used to monitor the consistency of the manufacturing process and to identify any new or unusual impurities that may arise. For instance, different synthetic routes to related compounds like fentanyl have been shown to produce unique impurity signatures that can be used for chemical attribution. researchgate.nettno.nl

A typical GC-MS method for impurity profiling would involve a non-polar capillary column and a temperature program that ramps up to a high temperature to ensure the elution of all semi-volatile components. The following table provides a hypothetical set of GC-MS parameters.

ParameterSpecification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-550 amu

The data obtained from GC-MS analysis is crucial for ensuring that the levels of volatile impurities in this compound are below the acceptable limits defined by regulatory authorities.

While this compound itself is achiral, many piperidine derivatives are chiral and exist as enantiomers or diastereomers. The biological activity of these stereoisomers can differ significantly. Therefore, if a chiral center were introduced into the molecule, for example, through substitution on the piperidine ring, chiral chromatography would be essential for separating and quantifying the different stereoisomers.

Enantiomeric Separation:

For chiral piperidine derivatives, determining the enantiomeric excess (e.e.) is critical. HPLC using a chiral stationary phase (CSP) is the most common technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralcel® OJ), have proven to be highly effective for the resolution of racemic piperidine compounds. nih.gov

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different stabilities, leading to different retention times and allowing for their separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. nih.gov

Diastereomeric Separation:

In cases where a molecule contains multiple chiral centers, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can often be separated on a standard achiral HPLC column. However, chiral chromatography can also be employed to ensure the complete separation of all stereoisomers.

The development and validation of a chiral chromatographic method would follow similar principles to that of an achiral HPLC method, with a focus on demonstrating the method's ability to accurately and precisely determine the ratio of the different stereoisomers.

The following table outlines a hypothetical chiral HPLC method for a related chiral piperidine derivative, which could be adapted for a chiral analog of this compound. nih.gov

ParameterSpecification
Column Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

The ability to control and quantify the stereoisomeric composition of a pharmaceutical intermediate is paramount for ensuring the development of a safe and effective drug product.

Computational and Theoretical Chemistry Investigations of 1 3 Bromophenethyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent reactivity of 1-(3-Bromophenethyl)piperidin-4-ol. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. By employing functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, researchers can obtain accurate geometric parameters.

For a molecule of this nature, a typical DFT study would involve geometry optimization to find the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations using the 6-31+G(d) basis set have been shown to provide good agreement with experimental crystal structures, with root-mean-square deviations of approximately 0.478 Å. For this compound, similar calculations would reveal the precise spatial orientation of the 3-bromophenethyl group relative to the piperidin-4-ol ring.

The energetic properties, such as the total energy and the energies of frontier molecular orbitals (HOMO and LUMO), are also key outputs of DFT studies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a study on 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to determine these parameters, providing insights into its electronic behavior.

Calculated Property Significance for this compound
Ground State GeometryDetermines the most stable 3D structure, including bond lengths and angles.
Total EnergyProvides a measure of the molecule's stability.
HOMO EnergyIndicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO EnergyIndicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO GapCorrelates with chemical reactivity, spectral properties, and kinetic stability.

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are invaluable for obtaining precise predictions of properties that are sensitive to electron correlation effects.

For this compound, high-accuracy ab initio calculations could be employed to predict properties such as:

Polarizability: The ability of the electron cloud to be distorted by an external electric field, affecting its response to its environment.

Vibrational Frequencies: These are related to the molecule's infrared spectrum and can be used to characterize its vibrational modes.

Selection of Basis Sets and Functionals for Specific Computational Tasks

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the functional. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For a molecule containing a bromine atom like this compound, the choice of basis set is particularly important due to the presence of a heavy element. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly used for organic molecules. However, for heavy atoms like bromine, it is often beneficial to use basis sets that include effective core potentials (ECPs), such as LANL2DZ or the Stuttgart/Dresden (SDD) basis sets. ECPs replace the core electrons with a potential, reducing computational cost and accounting for some relativistic effects.

The selection of the DFT functional is also critical. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. Other functionals, such as those from the Minnesota family (e.g., M06-2X), may offer improved performance for specific properties, such as non-covalent interactions. The choice of functional and basis set should always be validated against experimental data or higher-level calculations when possible.

Basis Set/Functional Typical Application Considerations for this compound
B3LYPGeneral purpose functional for geometry optimization and energetics.Widely used and often provides reliable results for organic molecules.
M06-2XGood for non-covalent interactions and thermochemistry.May be beneficial for studying intermolecular interactions.
6-31G(d,p)A popular and computationally efficient basis set for organic molecules.Suitable for initial calculations and larger systems.
6-311+G(d,p)A more flexible basis set with diffuse functions, good for anions and excited states.Provides higher accuracy for electronic properties.
LANL2DZ/SDDBasis sets with effective core potentials for heavy atoms.Important for accurately describing the bromine atom and accounting for relativistic effects.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of molecules in a realistic environment.

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring and Substituents

The piperidine ring in this compound can adopt several conformations, with the chair form being the most stable. The substituents on the piperidine ring can exist in either axial or equatorial positions. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For 4-substituted piperidines, the conformational preference is influenced by the nature of the substituent. A study on various 4-substituted piperidines, including those with bromo and hydroxyl groups, found that the relative conformer energies are similar to those of analogous cyclohexanes nih.gov. However, protonation of the piperidine nitrogen can significantly alter the conformational equilibrium, often stabilizing the axial conformer due to electrostatic interactions nih.gov.

In this compound, the key conformational variables include:

The chair conformation of the piperidine ring.

The axial versus equatorial position of the hydroxyl group.

The orientation of the 3-bromophenethyl substituent attached to the nitrogen atom.

Molecular Mechanics and Force Field Parameterization for System Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is much faster than quantum chemical methods, making it suitable for studying large systems and long-timescale phenomena, such as those in molecular dynamics (MD) simulations. The accuracy of MM calculations depends on the quality of the force field, which is a set of parameters that describe the potential energy function.

For a novel molecule like this compound, a specific force field may not be available. In such cases, parameters from existing general force fields, such as AMBER, CHARMM, or OPLS, can be used as a starting point. However, for accurate simulations, it is often necessary to develop or refine parameters specifically for the molecule of interest. This process, known as parameterization, typically involves fitting the MM potential energy to data from high-level quantum chemical calculations.

The parameterization for this compound would need to accurately describe:

Bond stretching: The energy required to stretch or compress a bond.

Angle bending: The energy required to bend the angle between three bonded atoms.

Torsional potentials: The energy associated with rotation around a bond.

Non-bonded interactions: van der Waals and electrostatic interactions between atoms that are not directly bonded.

A particular challenge in parameterizing halogenated compounds is the treatment of the halogen atom, which can form halogen bonds. Some advanced force fields incorporate features like virtual sites to better model the anisotropic distribution of charge around the halogen atom.

MD simulations using a well-parameterized force field can then be used to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. These simulations can provide insights into its conformational flexibility, solvation properties, and binding modes.

Force Field Term Description Relevance to this compound
Bond ParametersForce constants and equilibrium bond lengths.Crucial for maintaining the correct molecular geometry.
Angle ParametersForce constants and equilibrium bond angles.Defines the angles between adjacent bonds.
Dihedral ParametersTorsional potentials that describe rotation around bonds.Essential for modeling the conformational flexibility of the piperidine ring and the phenethyl side chain.
Non-bonded ParametersLennard-Jones parameters and partial atomic charges.Govern intermolecular interactions and the overall shape and packing of the molecule.

Molecular Dynamics Simulations for Conformational Flux and Stability

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic nature of molecules like this compound. These simulations can provide detailed insights into the conformational landscape, stability of different conformers, and the transitions between them. For piperidine-containing structures, the chair conformation is generally preferred. rsc.org However, the presence and orientation of substituents can significantly influence the conformational equilibrium.

In the case of this compound, the piperidine ring is expected to predominantly adopt a chair conformation. The key conformational questions revolve around the orientation of the hydroxyl group on the piperidine ring (axial vs. equatorial) and the rotational freedom of the 3-bromophenethyl substituent attached to the nitrogen atom.

Studies on simpler 4-substituted piperidines have shown that the energy difference between axial and equatorial conformers is often small, allowing for facile interconversion in solution. rsc.org For 4-hydroxypiperidine (B117109), the equatorial conformer of the hydroxyl group is generally more stable than the axial form. rsc.org The protonation of the piperidine nitrogen can reverse this preference for certain substituents due to electrostatic interactions. nih.gov

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, Mass Spectral Fragmentation Patterns)

Computational chemistry provides a suite of tools for the prediction of various spectroscopic properties, which can be invaluable for the structural elucidation and characterization of novel compounds like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov Data-driven and ab initio methods can be used to estimate chemical shifts. nih.gov For this compound, the chemical shifts of the piperidine ring protons and carbons would be particularly sensitive to the conformation of the ring and the orientation of the substituents. The deshielding effect of the nitrogen atom influences the chemical shifts of the α-protons in the piperidine ring. researchgate.net The presence of the bulky 3-bromophenethyl group on the nitrogen is expected to influence the chemical shifts of the piperidine protons. Unusual behavior in NMR spectra, such as doubled signals for the NCH₂ groups of the piperidine moiety, can indicate the presence of conformers due to restricted rotation or ring conversion. nih.gov

IR Frequencies: Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of a molecule. numberanalytics.combohrium.com For this compound, key predicted vibrational bands would include the O-H stretch of the hydroxyl group, C-H stretching vibrations of the aromatic and aliphatic portions, and the C-Br stretch. The accuracy of these predictions can be enhanced by applying empirical scaling factors to the calculated harmonic frequencies. acs.org Machine learning models are also emerging as a powerful tool for predicting IR spectra with high accuracy, even accounting for anharmonic effects. arxiv.org

Mass Spectral Fragmentation Patterns: The prediction of mass spectral fragmentation patterns is crucial for identifying unknown compounds. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. For amines, the molecular ion peak is often an odd number. libretexts.org A common fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu In the case of this compound, characteristic fragments would be expected from the cleavage of the bond between the piperidine ring and the phenethyl group, as well as fragmentation of the piperidine ring itself. The loss of water from the molecular ion is also a common fragmentation pathway for alcohols. libretexts.org Studies on related N-phenethylpiperidine compounds have shown that fragmentation can involve complex rearrangements, including the transfer of the R-group from the aniline (B41778) nitrogen to the piperidine nitrogen. wvu.edu

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers a powerful platform to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

The synthesis of this compound likely involves the N-alkylation of 4-hydroxypiperidine with a suitable 3-bromophenethyl electrophile, such as 1-bromo-3-(2-bromoethyl)benzene. Computational methods can be used to model this Sₙ2 reaction, identifying the transition state structure and its associated energy barrier. The nature of the solvent can influence whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. chemicalforums.com For instance, polar solvents may favor an Sₙ1 pathway, while non-polar solvents would favor an Sₙ2 reaction. chemicalforums.com

Other potential transformations of this compound could involve reactions at the hydroxyl group or the aromatic bromine substituent. Computational studies can be employed to explore the transition states of these reactions, providing valuable information for optimizing reaction conditions and predicting potential side products. For example, in the synthesis of substituted piperidines through oxidative C-H bond functionalization, transition state models can reveal the preferred configuration around the intermediate acyliminium ion. rsc.org

By mapping the potential energy surface of a reaction, computational chemistry can elucidate the entire reaction pathway, from reactants to products, including any intermediates and transition states. This provides a detailed energetic profile of the reaction.

For the N-alkylation of 4-hydroxypiperidine, the energetic profile would show the energy changes as the nucleophilic nitrogen of the piperidine attacks the electrophilic carbon of the bromophenethyl group, leading to the formation of the C-N bond and the departure of the bromide leaving group. The presence of a base is often required to neutralize the hydrobromic acid formed during the reaction. researchgate.net Computational studies can model the role of the base in the reaction mechanism.

Furthermore, computational approaches can be used to explore alternative synthetic routes to this compound. For example, the catalytic enantioselective synthesis of 3-substituted piperidines from arylboronic acids and pyridine (B92270) has been investigated, with computational models helping to elucidate the reaction mechanism. acs.org Similarly, chemo-enzymatic dearomatization of pyridines offers another route to substituted piperidines, and computational studies can aid in understanding the enzymatic cascade mechanism. acs.orgnih.gov

Structure-Property Relationships Derived from Computational Data for Design Optimization

Computational data can be instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR), which are vital for the design and optimization of molecules with desired characteristics. frontiersin.org By systematically modifying the structure of this compound in silico and calculating various electronic and steric properties, it is possible to build predictive models that correlate these properties with biological activity or other desired attributes.

For instance, molecular docking simulations can predict the binding affinity of a series of analogs to a specific biological target. nih.gov The calculated binding energies, along with other computed descriptors such as molecular electrostatic potential, hydrophobicity, and molecular shape, can be used to develop a QSAR model. This model can then guide the design of new derivatives with potentially improved potency.

Molecular dynamics simulations can further refine these models by providing insights into the dynamic nature of the ligand-receptor interactions and the stability of the complex over time. frontiersin.org The information gleaned from these simulations, such as key intermolecular interactions and conformational changes upon binding, can be used to rationally design modifications to the lead compound. nih.gov For example, if a particular substituent is found to engage in a crucial hydrogen bond with the target, this information can be used to design analogs that enhance this interaction.

The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is another area where computational models are increasingly employed. nih.gov By calculating properties such as lipophilicity (logP), aqueous solubility, and potential for metabolic transformations, it is possible to identify potential liabilities early in the drug discovery process and design molecules with a more favorable pharmacokinetic profile.

Chemical Reactivity and Transformations of 1 3 Bromophenethyl Piperidin 4 Ol

Reactions Involving the Piperidin-4-ol Hydroxyl Group

The secondary hydroxyl group in 1-(3-bromophenethyl)piperidin-4-ol can undergo oxidation to form the corresponding ketone, derivatization to produce esters and ethers, and elimination reactions to yield tetrahydropyridines.

Oxidation Reactions to Piperidinones

The oxidation of the 4-hydroxyl group of this compound affords the corresponding 1-(3-bromophenethyl)piperidin-4-one. This transformation is a key step in the synthesis of various biologically active molecules. Several established oxidation methods can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Commonly used methods include Swern oxidation and the use of Dess-Martin periodinane. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine. This method is known for its mild conditions and high yields. Dess-Martin periodinane (DMP) is another mild and highly efficient oxidizing agent for converting secondary alcohols to ketones at room temperature.

The resulting 1-(3-bromophenethyl)piperidin-4-one is a crucial intermediate in the synthesis of various compounds, including analogs of fentanyl. For instance, N-phenethyl-4-piperidone (NPP), a closely related compound, is a key precursor in several fentanyl synthesis routes, highlighting the importance of this class of piperidinones. researchgate.netwikipedia.orgregulations.gov

Table 1: Oxidation of N-Substituted Piperidin-4-ols to Piperidinones

Starting MaterialOxidizing AgentSolventTemperatureYieldReference
1-Phenethylpiperidin-4-olDess-Martin PeriodinaneDichloromethaneRoom TemperatureHigh smolecule.com
1-Phenethylpiperidin-4-olOxalyl chloride, DMSO, TriethylamineDichloromethane-78 °C to Room Temperature~80% researchgate.net
(2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanolBromineAcetic AcidNot specified96% researchgate.net

Derivatization: Esterification, Etherification, and Sulfonylation

The hydroxyl group of this compound can be readily derivatized to form esters, ethers, and sulfonates.

Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. sciencemadness.org This reaction proceeds via nucleophilic acyl substitution to yield the corresponding ester. For example, reaction with propionyl chloride would yield 1-(3-bromophenethyl)piperidin-4-yl propionate.

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. libretexts.orgmasterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. libretexts.orgmasterorganicchemistry.com Alkoxymercuration-demercuration is another method for ether synthesis. youtube.comlibretexts.org

Sulfonylation of the hydroxyl group can be accomplished by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction forms a sulfonate ester, for example, 1-(3-bromophenethyl)piperidin-4-yl 4-methylbenzenesulfonate. These sulfonate derivatives are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions.

Table 2: Derivatization of the Piperidin-4-ol Hydroxyl Group

Reaction TypeReagentsProduct TypeReference
EsterificationAcyl Chloride, PyridineEster sciencemadness.org
Etherification (Williamson)NaH, Alkyl HalideEther libretexts.orgmasterorganicchemistry.com
Sulfonylationp-Toluenesulfonyl Chloride, BaseSulfonate Ester nih.gov

Dehydration Pathways and Eliminations

Dehydration of this compound leads to the formation of 1-(3-bromophenethyl)-1,2,3,6-tetrahydropyridine. This elimination reaction can be promoted by treatment with strong acids or by using specific dehydrating agents. One such reagent is Martin's sulfurane, which is effective for the dehydration of secondary alcohols. researchgate.net The resulting tetrahydropyridine (B1245486) is a useful intermediate for the synthesis of other piperidine (B6355638) derivatives. For example, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) can be reduced to the corresponding piperidine. chemicalbook.com

Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring of this compound is nucleophilic and can participate in various reactions, including acylation, sulfonylation, and further alkylation or arylation.

N-Acylation and N-Sulfonylation Reactions

N-Acylation of piperidines is a common transformation. While this compound already possesses an N-substituent, this section refers to the acylation of a precursor piperidin-4-ol, where the phenethyl group would be introduced in a subsequent step. However, for a related compound, 4-anilino-N-phenethylpiperidine, acylation with propionyl chloride is a key step in the synthesis of fentanyl. google.com

N-Sulfonylation involves the reaction of a piperidine with a sulfonyl chloride in the presence of a base. For instance, the reaction of piperidine with sulfuryl chloride yields piperidine-1-sulfonyl chloride. This transformation is relevant for the synthesis of various sulfonamide derivatives.

Further N-Alkylation or N-Arylation Reactions

While the nitrogen atom in this compound is already alkylated, it is important to consider the methods by which the N-phenethyl group is typically introduced. The N-alkylation of piperidines is a fundamental reaction in the synthesis of many pharmaceutical compounds. nih.gov This is often achieved by reacting a secondary piperidine with an appropriate alkyl halide, such as phenethyl bromide, in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov Reductive amination of a piperidone with an amine is another common method.

Further N-alkylation to form a quaternary ammonium (B1175870) salt can occur if the piperidine is treated with an excess of an alkyl halide. nih.gov

N-Arylation of piperidines can be accomplished through methods like the Ullmann condensation, which typically involves the reaction of the piperidine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. researchgate.net

Table 3: Reactions at the Piperidine Nitrogen Atom

Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl Halide, Base (e.g., K2CO3)N-Alkyl Piperidine nih.gov
N-Arylation (Ullmann)Aryl Halide, Copper Catalyst, BaseN-Aryl Piperidine researchgate.net
N-AcylationAcyl Chloride, BaseN-Acyl Piperidine
N-SulfonylationSulfonyl Chloride, BaseN-Sulfonyl Piperidine researchgate.net

Ring-Opening and Rearrangement Reactions of the Piperidine Heterocycle

The piperidine ring in this compound is generally stable. Ring-opening or rearrangement reactions are not common under typical synthetic conditions. Such transformations would likely require harsh conditions or specific reagents designed to cleave C-N or C-C bonds within the heterocyclic system, and there is limited specific information in the literature regarding such reactions for this particular compound. In some contexts, N-substituted piperidines can be subject to ring-opening, but this often involves specific functionalities not present in the parent molecule.

Mechanistic Studies of Chemical Reactivity and Selectivity

Detailed mechanistic studies specifically focused on this compound are scarce. However, the mechanisms of the individual reaction types are well-understood from studies on analogous systems.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki, Sonogashira, and Heck is extensively studied. The key steps involve oxidative addition of the aryl bromide to Pd(0), transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The selectivity is governed by the nature of the catalyst, ligands, and reaction conditions.

SNAr and Benzyne (B1209423) Mechanisms: The mechanism for SNAr reactions proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The stability of this intermediate, and thus the reaction rate, is highly dependent on the presence and position of electron-withdrawing groups. youtube.com In the absence of such groups, the alternative benzyne mechanism involves an elimination-addition pathway, which can result in a loss of regioselectivity. pressbooks.pub

Organometallic Formation: The formation of Grignard and organolithium reagents from aryl halides involves single-electron transfer (SET) mechanisms at the metal surface. libretexts.org The reactivity of these reagents is dictated by the high polarity of the carbon-metal bond, which imparts significant carbanionic character to the carbon atom. libretexts.org

Design and Synthesis of Analogues and Derivatives of 1 3 Bromophenethyl Piperidin 4 Ol

Structure-Activity Relationship (SAR) Studies on the Piperidine (B6355638) Scaffold and its Substituents

The piperidine ring is a prevalent N-heterocycle in medicinal chemistry, valued for its ability to position substituents in specific three-dimensional orientations. researchgate.net For the 1-(3-bromophenethyl)piperidin-4-ol scaffold, SAR studies focus on the piperidine ring itself and the substituents at the 1- and 4-positions.

The N-1 position, occupied by the bromophenethyl group, is crucial for interaction with target proteins. Modifications at this position directly influence ligand binding. In related 1,4-disubstituted piperidines and piperazines, the nature of the N-1 substituent is a key determinant of affinity and selectivity for receptors such as the dopamine (B1211576) and histamine (B1213489) H3 receptors. nih.govnih.gov

The 4-position of the piperidine ring is another critical node for modification. The hydroxyl group in this compound can participate in hydrogen bonding interactions within a receptor's binding pocket. The importance of this hydroxyl group is highlighted in studies of related piperidinol-containing compounds. ajchem-a.com For instance, in the metabolism of the antipsychotic drug Haloperidol, which features a 4-hydroxypiperidine (B117109) moiety, this group is susceptible to dehydration, leading to a potentially neurotoxic tetrahydropyridine (B1245486) metabolite. nih.gov This underscores the influence of the 4-OH group on both pharmacological activity and metabolic stability.

Further substitutions on the piperidine ring can significantly impact activity. Theoretical studies on methyl-substituted 4-(m-hydroxyphenyl)piperidines have shown that the stereochemical orientation of a methyl group at the 3-position is critical for determining whether a compound acts as an agonist or antagonist. nih.gov In a series of NK1 antagonists based on a 4,4-disubstituted piperidine core, it was found that a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl groups, were well-tolerated, maintaining high affinity. acs.org This suggests that the N-1 position of the this compound scaffold is amenable to the introduction of diverse functionalities to fine-tune its properties.

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the Core Structure

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space, improve properties, and circumvent existing patents. researchgate.net These approaches involve replacing a core structural motif with another that preserves the essential interactions for biological activity.

Other saturated heterocycles of varying ring sizes, such as pyrrolidine (B122466) (five-membered) and azepane (seven-membered), are also considered bioisosteres of piperidine. nih.govresearchgate.netlookchem.comrsc.org These modifications alter the angles and distances between key functional groups, which can lead to changes in potency and selectivity.

More recently, strained spirocyclic systems have emerged as innovative piperidine bioisosteres. cambridgemedchemconsulting.com Azaspiro[3.3]heptane, for example, has been proposed as a replacement that can improve solubility and reduce metabolic degradation while mimicking the substitution vectors of the piperidine ring. enamine.netresearchgate.netchemrxiv.orgenamine.net The tropane (B1204802) scaffold, a bicyclic amine, can also be considered a conformationally restricted analogue of piperidine. cambridgemedchemconsulting.com

Table 1: Potential Scaffold Hops and Bioisosteric Replacements for the Piperidine Ring

Original Scaffold Replacement Scaffold Rationale for Replacement Key Properties Altered
Piperidine Piperazine (B1678402) Maintain general geometry, add substitution point. nih.gov pKa, H-bonding capacity, substitution pattern.
Piperidine Pyrrolidine Reduce ring size, alter substituent vectors. nih.gov Conformational flexibility, pKa.
Piperidine Azepane Increase ring size, alter substituent vectors. nih.govlookchem.com Conformational flexibility, lipophilicity.
Piperidine Morpholine Increase polarity, reduce metabolism at C-H adjacent to N. cambridgemedchemconsulting.com pKa, polarity, H-bond accepting ability.
Piperidine Azaspiro[3.3]heptane Improve solubility and metabolic stability, novel vectors. enamine.netresearchgate.net Lipophilicity, metabolic stability, 3D shape.
Piperidine Tropane Introduce conformational rigidity. cambridgemedchemconsulting.com Conformational flexibility, pKa.

Rational Design Principles for Modifying the Bromophenethyl Moiety

The 1-(3-bromophenethyl) moiety is a key pharmacophoric element, and its modification offers a direct route to modulate ligand-receptor interactions.

Halogen atoms are frequently used in drug design to influence a compound's steric, electronic, and physicochemical properties, including lipophilicity and metabolic stability. nih.gov The bromine atom at the meta-position of the phenyl ring in the parent compound is a key target for modification.

Systematic replacement of bromine with other halogens (F, Cl, I) can fine-tune the activity. The nature of the halogen and its position on the aromatic ring can have a profound effect on biological activity, sometimes altering potency by orders of magnitude. researchgate.net For example, studies on halogenated tris-(phenylalkyl)amines showed that various halogen substitutions led to compounds with good affinity and selectivity for the 5-HT2B receptor. nih.gov In many cases, increasing the size of the halogen (Cl < Br < I) at the same position leads to increased activity, though a plateau effect is sometimes observed. researchgate.net

Beyond simple halogen replacement, the phenyl ring itself can be modified. This includes altering the substitution pattern (ortho, meta, para) or introducing additional substituents. The 3,5-disubstituted pattern is often optimal for high affinity in some receptor systems, as seen with 3,5-bis(trifluoromethyl)benzyl ether NK1 antagonists. acs.org The entire bromophenyl ring can also be replaced with other aromatic or heteroaromatic systems, such as pyridyl or thiophene (B33073) rings, which act as bioisosteres. cambridgemedchemconsulting.com

Table 2: Illustrative SAR of Halogen Substitution on the Phenyl Ring

R1 (Position) R2 (Halogen) Relative Activity (Illustrative) Rationale
3 H Baseline Unsubstituted reference.
4 F + Fluorine can improve metabolic stability and act as a hydrogen bond acceptor. cambridgemedchemconsulting.com
3 F ++ Meta-substitution often preferred for specific steric/electronic interactions.
3 Cl +++ Chlorine offers a good balance of size and lipophilicity. researchgate.net
3 Br ++++ Parent compound; optimal size/electronic properties in some cases.
3 I +++ Iodine is a strong halogen bond donor but may be too large or metabolically labile. nih.gov
3,5 di-CF3 +++++ Highly lipophilic groups can enhance binding in hydrophobic pockets. acs.org

The ethyl linker connecting the piperidine nitrogen to the bromophenyl ring is another key area for optimization. The length and flexibility of this chain are critical for correctly positioning the aromatic ring relative to the piperidine core for optimal receptor engagement.

Varying the chain length to propyl (three carbons) or butyl (four carbons) can be explored. Studies on related piperazine derivatives have shown that the length of this alkyl linker can influence receptor affinity, although the effect is not always straightforward and can depend on other structural features. nih.gov Shortening the chain to a single methylene (B1212753) unit (benzyl substituent) is also a common modification.

The flexibility of the linker can be constrained to lock the molecule into a more favorable, active conformation. This can be achieved by incorporating the chain into a ring system or by introducing double or triple bonds to reduce the number of rotatable bonds.

Stereochemical Variations in Designed Analogues and Their Synthetic Access

While this compound is achiral, the introduction of substituents onto the piperidine ring (at positions 2, 3, 5, or 6) or the phenethyl side chain can create stereocenters. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically being significantly more potent than the other.

Therefore, the development of asymmetric syntheses to access enantiomerically pure analogues is crucial. Several methods have been developed for the stereoselective synthesis of substituted piperidines. ajchem-a.com Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, can produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cnacs.org Another approach involves the use of chiral hydrazones to direct the asymmetric alkylation of piperidinone precursors, which can then be elaborated into polysubstituted piperidines. lookchem.com Biosynthesis-inspired methods, such as stereoselective three-component Mannich-type reactions, can also be used to assemble multi-substituted chiral piperidines. rsc.org

The synthesis of piperidines with defined stereochemistry at multiple centers, such as 3,4,5-trisubstituted derivatives, remains a challenge but is essential for exploring the full three-dimensional pharmacophore. lookchem.com Asymmetric reduction of ketone precursors is a key strategy, where enzymes or chiral catalysts can be used to produce chiral piperidinols. researchgate.net

High-Throughput Synthesis and Library Generation Approaches for Analogue Discovery

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput and combinatorial synthesis techniques are employed. These methods allow for the rapid generation of large, focused libraries of related compounds for screening. nih.govpharmatutor.org

Parallel synthesis is a common approach, where multiple discrete compounds are synthesized simultaneously in arrays of reactors. lu.sescilit.com Solution-phase parallel synthesis is often preferred as it avoids the complexities of solid-phase chemistry. lu.se For instance, an efficient solution-phase parallel synthesis of 4-substituted N-protected piperidines has been developed using organozinc additions to pyridinium (B92312) salts. lu.se

Multicomponent reactions (MCRs) are particularly powerful for library generation as they combine three or more starting materials in a single step to create complex products, maximizing molecular diversity. nih.gov Various MCRs have been developed for the one-pot synthesis of highly functionalized piperidines from simple starting materials like aldehydes, amines, and active methylene compounds. tandfonline.comacs.org

Solid-phase organic synthesis (SPOS) is another valuable tool, especially for more complex multi-step syntheses. nih.gov In this technique, one of the starting materials is attached to a polymer resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing. This has been used to create large combinatorial libraries of piperazine and piperidine derivatives. nih.govnih.gov5z.com By combining these high-throughput methods with rational design principles, the discovery of potent and selective analogues of this compound can be significantly accelerated.

Applications of 1 3 Bromophenethyl Piperidin 4 Ol As a Synthetic Intermediate

Building Block for Complex Natural Product Synthesis (e.g., Alkaloids)

The piperidine (B6355638) ring is a fundamental core structure in a vast array of alkaloids with significant biological activities. While direct evidence of the use of 1-(3-Bromophenethyl)piperidin-4-ol in the total synthesis of specific alkaloids is not found in current literature, its structure suggests a potential role as a versatile starting material. The 4-hydroxyl group can be used as a handle for further functionalization or can be removed to generate an unsubstituted piperidine. The 3-bromophenethyl side chain offers a reactive site for carbon-carbon bond formation, a key step in the elaboration of complex alkaloid skeletons.

For instance, the bromo-substituted aromatic ring could undergo various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to append additional complexity. This would be a crucial step in building the intricate frameworks of many alkaloids.

Precursor for the Construction of Diverse Heterocyclic Systems

The inherent functionality of this compound makes it a plausible precursor for a variety of more complex heterocyclic systems. researchgate.net The piperidine nitrogen can participate in cyclization reactions, while the hydroxyl group can be converted into a good leaving group to facilitate intramolecular cyclizations or can be oxidized to a ketone to enable further reactions.

The brominated aromatic ring is also a key feature for diversification. For example, it could undergo nucleophilic aromatic substitution or be converted into an organometallic reagent to participate in the formation of new heterocyclic rings fused to the phenyl group.

Role in the Development of Chemical Biology Probes and Tools

Chemical probes are essential for studying biological processes, and molecules containing a piperidine scaffold are frequently used in their design due to their favorable pharmacokinetic properties. The this compound structure could be a valuable starting point for creating such probes. The bromo-substituent provides a site for the attachment of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions.

Furthermore, the piperidine moiety can serve as a scaffold to orient pharmacophoric groups in three-dimensional space, allowing for the development of selective ligands for protein targets. The hydroxyl group could also be used for conjugation to other molecules of interest.

Utility in the Synthesis of Advanced Materials Precursors

The synthesis of advanced materials often requires precursors with specific functionalities that can be polymerized or self-assembled. The bifunctional nature of this compound—a reactive aromatic halide and a nucleophilic/modifiable piperidine ring—could be exploited in this context.

For example, the bromo group could be converted to a vinyl or ethynyl (B1212043) group, which could then undergo polymerization. The piperidine nitrogen could be quaternized to introduce cationic centers, potentially leading to the formation of ion-conducting polymers or materials with interesting electronic properties.

Multi-Step Synthesis Strategies for Structurally Complex Compounds

In the context of multi-step synthesis, this compound represents a pre-functionalized building block that can streamline the construction of complex target molecules. Its use can be envisioned in convergent synthetic strategies where the bromophenethylpiperidine core is prepared separately and then coupled with another complex fragment.

The strategic placement of the bromo and hydroxyl groups allows for orthogonal chemical modifications, meaning that one group can be reacted selectively without affecting the other. This is a highly desirable feature in the design of efficient and high-yielding multi-step syntheses.

Emerging Research Directions and Future Perspectives for 1 3 Bromophenethyl Piperidin 4 Ol Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthesis Prediction and Optimization

The synthesis of 1-(3-Bromophenethyl)piperidin-4-ol, which involves the formation of a key C-N bond between the piperidine (B6355638) and phenethyl moieties, is a prime candidate for optimization using artificial intelligence (AI) and machine learning (ML). digitellinc.comprinceton.edu Historically, determining the optimal conditions for such reactions, like the Buchwald-Hartwig amination, has been a resource-intensive process of trial and error. digitellinc.com

CatalystLigandBaseSolventPredicted Yield (%)
Pd(OAc)2XPhosCs2CO3Toluene92
Pd2(dba)3RuPhosK3PO4Dioxane88
Pd(OAc)2SPhosNaOtBuTHF85
PdCl2(dppf)dppfLHMDSToluene78

This table is illustrative and based on general findings for similar C-N coupling reactions predicted by machine learning models. The data is not from direct experimental results on this compound.

The predictive power of these models extends to identifying potential challenges, such as competing reactions or the formation of impurities. digitellinc.com This foresight allows chemists to design more robust and efficient synthetic strategies from the outset, significantly accelerating the research and development process.

Application of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

Traditional batch synthesis, while suitable for laboratory-scale production, often faces challenges in scalability, safety, and consistency. Flow chemistry, a cornerstone of continuous manufacturing, offers a compelling alternative for the industrial production of this compound. In a flow process, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgnih.govnih.gov

The synthesis of piperidine derivatives has been successfully demonstrated in flow reactors, including through electrochemical methods that can be readily integrated into a continuous setup. nih.govnih.gov For the synthesis of this compound, a continuous process could involve the following steps:

Continuous Grignard Reagent Formation: The phenethyl side chain could be constructed using a Grignard reaction, which can be safely and efficiently performed in a flow reactor with better heat management.

Flow-Based C-N Coupling: The key bond-forming reaction could be carried out in a heated flow reactor packed with a solid-supported palladium catalyst, enabling easy separation and reuse of the catalyst.

In-line Purification: The product stream could be continuously purified using techniques like liquid-liquid extraction or chromatography, integrated directly into the flow path.

This approach not only enhances the safety and efficiency of the synthesis but also allows for on-demand production and easier scalability.

Exploration of Photo- and Electrocatalysis in Functionalization Reactions

The functionalization of the this compound scaffold presents an exciting opportunity for creating a diverse library of related compounds for structure-activity relationship studies. Photo- and electrocatalysis are emerging as powerful tools for achieving novel chemical transformations under mild conditions. nih.govnih.govnih.gov

Photocatalysis: Visible-light photoredox catalysis can be employed for the C-H functionalization of the piperidine ring. nih.govescholarship.orgacs.orgchemrxiv.org For instance, an iridium-based photocatalyst could facilitate the arylation of the α-amino C-H bond of the piperidine ring, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents. nih.gov This method offers a high degree of functional group tolerance and can often be performed at room temperature. chemrxiv.org

Electrocatalysis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. beilstein-journals.orgnih.govnih.gov The piperidine ring in this compound could be electrochemically oxidized to an iminium ion, which can then be trapped by various nucleophiles to introduce new substituents. nih.govnih.gov Furthermore, the bromo-substituent on the phenyl ring could potentially be targeted for electrochemical transformations.

Table 2: Potential Photo- and Electrocatalytic Functionalizations of this compound

Reaction TypeMethodTarget SitePotential New Functional Group
C-H ArylationPhotocatalysisα-amino C-H of piperidineSubstituted phenyl, pyridyl, etc.
α-AlkoxylationElectrocatalysisα-amino C-H of piperidineMethoxy, ethoxy, etc.
DehalogenationElectrocatalysisBromophenyl groupPhenyl group
Cross-CouplingPhotocatalysisBromophenyl groupAlkyl, aryl, or vinyl groups

This table illustrates potential transformations based on established photo- and electrochemical methods for similar compound classes.

Development of Novel In-Situ Analytical Techniques for Reaction Monitoring and Process Control

The ability to monitor a chemical reaction in real-time is crucial for optimization and process control, particularly in continuous manufacturing. In-situ analytical techniques, which analyze the reaction mixture directly without the need for sampling, are invaluable for this purpose. hzdr.demt.com

For the synthesis of this compound, several in-situ techniques could be employed:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products. acs.org For example, in-situ FTIR could be used to monitor the consumption of the starting materials and the formation of the C-N bond during the coupling reaction. researchgate.net

NMR Spectroscopy: Flow NMR is becoming an increasingly powerful tool for reaction monitoring, providing detailed structural information on the species in the reaction mixture.

These techniques, when coupled with automated feedback loops, can enable the creation of self-optimizing reactors that continuously adjust reaction conditions to maintain optimal performance. acs.org

Discovery of New Chemical Transformations and Reactivity Modes for the Compound Class

The unique combination of a brominated aromatic ring, a phenethyl linker, and a functionalized piperidine in this compound opens the door to a wide range of potential chemical transformations.

The bromophenyl group is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and C-N coupling reactions, allowing for the introduction of a vast array of substituents. acs.org The reactivity of this group can be further explored under novel catalytic conditions. researchgate.netwisdomlib.org

The piperidine moiety itself can undergo a number of transformations. Recent advances in piperidine chemistry include radical-mediated cyclizations and dearomative functionalizations, which could be adapted to create novel polycyclic structures derived from this compound. mdpi.comnih.govresearchgate.netajchem-a.com

The exploration of these new reactivity modes will undoubtedly lead to the discovery of novel derivatives of this compound with potentially enhanced biological activities.

Q & A

Basic: What are the established synthesis routes for 1-(3-Bromophenethyl)piperidin-4-ol, and how can reaction yields be optimized?

Answer:
The synthesis of this compound typically involves alkylation of piperidin-4-ol derivatives with 3-bromophenethyl halides. Key steps include:

  • Nucleophilic substitution : Reacting 4-hydroxypiperidine with 3-bromophenethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the target compound. Yields (~60–75%) can be optimized by controlling temperature (40–60°C) and reaction time (12–24 hours) .
  • Purification : Crude products are often recrystallized (e.g., using ethanol/water mixtures) or purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradients). Salt formation (e.g., oxalate salts) improves crystallinity and stability .
  • Yield challenges : Competing side reactions (e.g., over-alkylation) may reduce yields. Using stoichiometric ratios of reagents and inert atmospheres (N₂/Ar) minimizes degradation .

Basic: What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Answer:
Core characterization methods include:

  • 1H/13C NMR : Confirm regiochemistry and purity. Key signals include the piperidin-4-ol hydroxyl proton (δ ~1.5–2.5 ppm, broad) and aromatic protons from the 3-bromophenethyl group (δ ~7.0–7.5 ppm) .
  • Melting Point (MP) : Compare experimental MP (e.g., 199–200°C for oxalate salts) with literature values to assess purity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 314.04 for free base).
  • Discrepancy resolution : Cross-validate with alternative techniques (e.g., IR for functional groups) or computational tools (DFT for NMR chemical shift predictions) .

Advanced: How do structural modifications of this compound influence selectivity in receptor binding studies?

Answer:
Selectivity is highly sensitive to substituent positioning and steric/electronic effects:

  • Phenethyl group : The 3-bromo substituent enhances hydrophobic interactions in receptor pockets. Replacing bromine with smaller groups (e.g., F) reduces steric hindrance but may lower binding affinity .
  • Piperidine hydroxyl : Converting the -OH to ethers (e.g., methoxy) or removing it abolishes hydrogen-bonding capacity, often decreasing activity .
  • Case study : Analogues like 1-(4-octylphenethyl)piperidin-4-ol show 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the octylphenyl group’s lipid chain length and piperidine hydroxyl orientation .

Advanced: What strategies are used to study molecular interactions between this compound and target proteins?

Answer:
Advanced structural and computational methods include:

  • X-ray crystallography : Resolve binding modes in protein-ligand complexes (e.g., retinol-binding protein 1). The hydroxyl group often forms hydrogen bonds with conserved residues (e.g., Asp/Glu), while the bromophenethyl group occupies hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time. For example, MD of SK1 complexes reveals that bromine’s electronegativity stabilizes π-π interactions with aromatic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare affinity across analogues .

Advanced: How should researchers address contradictory data in pharmacological assays involving this compound?

Answer:
Contradictions (e.g., varying IC₅₀ values) require systematic validation:

  • Assay conditions : Control variables like buffer pH (affects protonation states), temperature, and solvent (DMSO concentrations ≤1% to avoid cytotoxicity) .
  • Orthogonal assays : Confirm activity via multiple methods (e.g., radioligand binding vs. functional cAMP assays).
  • Data triangulation : Cross-reference with structural analogs. For example, inconsistent SK1 inhibition data may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Statistical rigor : Use replicate experiments (n ≥ 3) and blinded analysis to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.